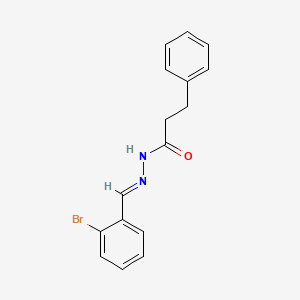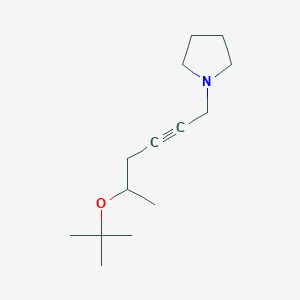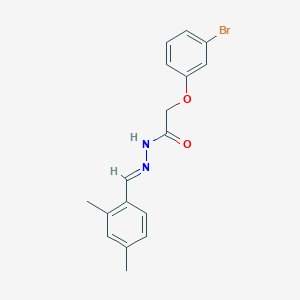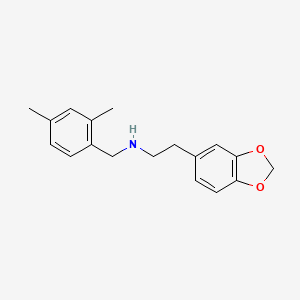
5-(2-hydroxy-5-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Overview
Description
The compound “5-(2-hydroxy-5-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring consisting of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiazolidinedione ring, with the phenyl group and the 2-hydroxy-5-nitrobenzylidene group attached to different carbon atoms on the ring .Chemical Reactions Analysis
Thiazolidinediones can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The presence of the nitro group and the phenyl group could also influence the reactivity of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazolidinediones are typically solid at room temperature, and they may exhibit varying degrees of solubility in different solvents .Mechanism of Action
The mechanism of action would depend on the specific biological activity of this compound. Some thiazolidinediones are known to act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor that plays a role in the regulation of lipid and glucose metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-13-7-6-12(18(22)23)8-10(13)9-14-15(20)17(16(21)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBFNZBDUOIJHK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)

![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)



![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866866.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3866869.png)
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3866895.png)